molecular formula C11H12O3 B12065431 1-m-Tolyloxy-cyclopropanecarboxylic acid

1-m-Tolyloxy-cyclopropanecarboxylic acid

Cat. No.: B12065431
M. Wt: 192.21 g/mol
InChI Key: SJAZPUYLWDTHRM-UHFFFAOYSA-N
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Description

1-m-Tolyloxy-cyclopropanecarboxylic acid (systematic name: 1-(3-methylphenoxy)cyclopropane-1-carboxylic acid) is a cyclopropane derivative characterized by a carboxylic acid group and a meta-tolyloxy (3-methylphenoxy) substituent attached to the cyclopropane ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. The compound is synthesized via methods involving cyclopropanation reactions, as evidenced by its NMR and HRMS

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25 (m, 3H), 7.18 (m, 1H), 1.66 (q, J=6 Hz, 3.3 Hz, 2H), 1.26 (q, J=3.6 Hz, 3.3 Hz, 2H) .
  • HRMS (ESI): m/z calcd. for [C₁₁H₁₂O₂]⁺: 176.21 [M+H]⁻, found 175.07 .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-methylphenoxy)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)14-11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

SJAZPUYLWDTHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-m-Tolyloxy-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of 1-m-Tolyloxy-cyclopropanecarboxylic acid often involves the hydrolysis of cyclopropyl cyanide, followed by the addition of water and subsequent heating . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-m-Tolyloxy-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tolyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-m-Tolyloxy-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-m-Tolyloxy-cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxylic Acid Derivatives

The following table and analysis compare 1-m-Tolyloxy-cyclopropanecarboxylic acid with structurally related cyclopropane derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Cyclopropanecarboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-m-Tolyloxy-cyclopropanecarboxylic acid 3-methylphenoxy C₁₁H₁₂O₃ 192.21 Intermediate in organic synthesis; spectral data provided .
1-(4-Trifluoromethoxyphenyl)cyclopropanecarboxylic acid 4-trifluoromethoxyphenyl C₁₁H₉F₃O₃ 246.18 High electronegativity from CF₃O group; potential pharmaceutical applications .
1-Allylcyclopropanecarboxylic acid Allyl (CH₂CHCH₂) C₇H₁₀O₂ 126.15 Used in synthesis of bioactive molecules; allyl group enables cross-coupling reactions .
1-Fluorocyclopropane-1-carboxylic acid Fluorine C₄H₅FO₂ 104.08 Enhanced acidity (pKa ~2.5); used in fluorinated drug design .
1-Methoxycyclopropane-1-carboxylic acid Methoxy C₅H₈O₃ 116.12 Polar substituent improves solubility; intermediate in agrochemicals .
1-(Thiophen-2-ylmethyl)cyclopropane-1-carboxylic acid Thiophene-methyl C₉H₁₀O₂S 182.24 Sulfur-containing analog; explored in polymer chemistry .

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in 1-(4-trifluoromethoxyphenyl)cyclopropanecarboxylic acid increases electrophilicity and metabolic stability due to its strong electron-withdrawing nature . Fluorine in 1-fluorocyclopropane-1-carboxylic acid lowers the pKa of the carboxylic acid group, enhancing its acidity compared to non-fluorinated analogs .
  • Electron-Donating Groups (EDGs) :

    • The methoxy group in 1-methoxycyclopropane-1-carboxylic acid improves solubility in polar solvents, making it suitable for aqueous-phase reactions .
    • The meta-tolyloxy group in 1-m-Tolyloxy-cyclopropanecarboxylic acid balances steric bulk and electronic effects, favoring use in coupling reactions .

Biological Activity

  • Molecular Formula: C₁₁H₁₂O₃
  • Molecular Weight: Approximately 192.21 g/mol
  • Structure: The compound consists of a cyclopropane ring attached to a carboxylic acid group and an m-tolyl group.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Cyclopropanecarboxylic AcidC₄H₆O₂Simple structure, no aromatic group
1-(p-Tolyl)cyclopropanecarboxylic AcidC₁₁H₁₂O₂p-Tolyl group instead of m-Tolyl
1-Methylcyclopropanecarboxylic AcidC₇H₁₂O₂Contains a methyl group instead of an aromatic ring

The presence of the m-tolyl group in 1-m-Tolyloxy-cyclopropanecarboxylic acid distinguishes it from other similar compounds, potentially influencing its reactivity and biological activity.

Synthesis Methods

1-m-Tolyloxy-cyclopropanecarboxylic acid can be synthesized through various methods, including:

  • Cyclopropanation Reactions: Utilizing diazo compounds or alkenes to form cyclopropane derivatives.
  • Esterification Reactions: Reacting m-tolyl alcohol with cyclopropanecarboxylic acid derivatives.

Biological Activity

While specific interaction studies on 1-m-Tolyloxy-cyclopropanecarboxylic acid are scarce, it is essential to consider the biological activity of structurally related compounds. Compounds with similar structures often exhibit interactions with various biological molecules such as enzymes and receptors.

Potential Therapeutic Applications

1-m-Tolyloxy-cyclopropanecarboxylic acid may have potential applications in the following areas:

  • Anti-inflammatory Activity: Compounds containing cyclopropane structures have been studied for their anti-inflammatory properties.
  • Antimicrobial Activity: Related compounds have shown promise in antimicrobial applications, suggesting that this compound could also exhibit similar properties.

Case Studies and Research Findings

Research on structurally related compounds provides insights into the potential biological activities of 1-m-Tolyloxy-cyclopropanecarboxylic acid:

  • Cyclopropane Derivatives in Pharmacology:
    • A study demonstrated that certain cyclopropane derivatives exhibit significant anti-inflammatory effects by inhibiting specific pathways involved in inflammation .
  • Antimicrobial Properties:
    • Research indicated that compounds with similar structural features possess antimicrobial activity against various bacterial strains, which could suggest a similar potential for 1-m-Tolyloxy-cyclopropanecarboxylic acid .
  • Enzyme Interaction Studies:
    • Investigations into enzyme interactions have shown that cyclopropane-containing compounds can act as inhibitors or activators of key metabolic enzymes, opening avenues for therapeutic development.

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